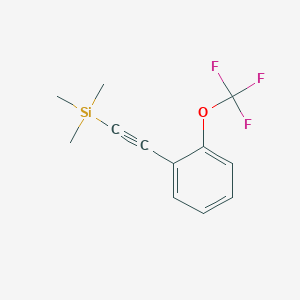
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is a chemical compound that features a trifluoromethoxy group attached to a phenylethynyl moiety, which is further bonded to a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane typically involves the reaction of 2-trifluoromethoxy-phenylethynyl lithium with trimethylsilyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organosilicon chemistry.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty materials and coatings due to its unique chemical properties.
作用機序
The mechanism by which Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane exerts its effects involves its ability to participate in various chemical reactions. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable component in the design of bioactive molecules. The trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule.
類似化合物との比較
Similar Compounds
- Trimethyl-(2-trifluoromethoxy-phenylethynyl)-cyclohexanol
- 3-(2-Trifluoromethoxy-phenylethynyl)-phenylamine
Uniqueness
Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is unique due to the presence of both the trifluoromethoxy and trimethylsilyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds.
特性
分子式 |
C12H13F3OSi |
|---|---|
分子量 |
258.31 g/mol |
IUPAC名 |
trimethyl-[2-[2-(trifluoromethoxy)phenyl]ethynyl]silane |
InChI |
InChI=1S/C12H13F3OSi/c1-17(2,3)9-8-10-6-4-5-7-11(10)16-12(13,14)15/h4-7H,1-3H3 |
InChIキー |
OMLZFVWWDCJWNG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
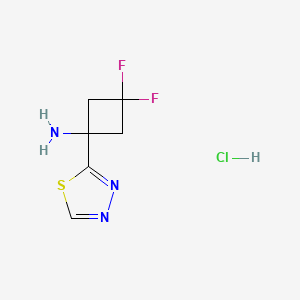
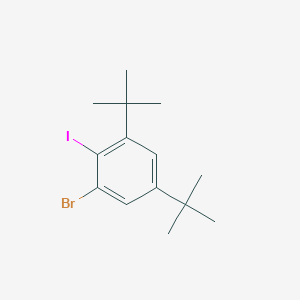


![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)
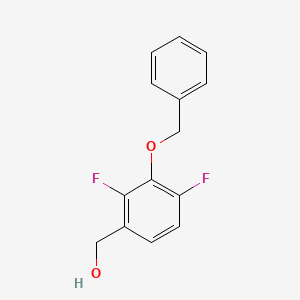
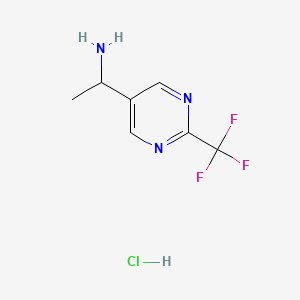
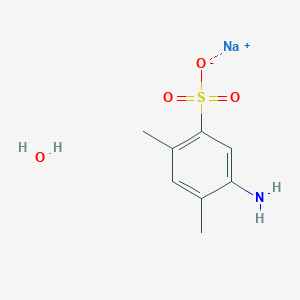
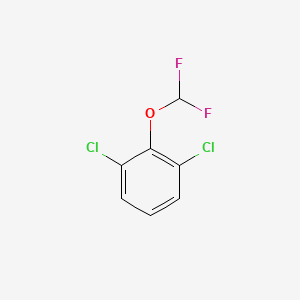
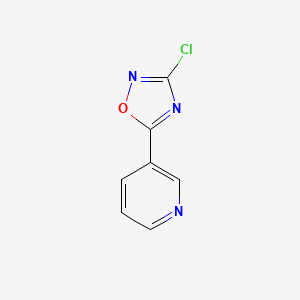
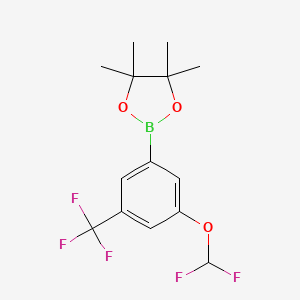
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)
![5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14030658.png)
